molecular formula C27H44O4 B14725188 Bis(2-ethylhexyl) 2-benzylbutanedioate CAS No. 5859-34-7

Bis(2-ethylhexyl) 2-benzylbutanedioate

Cat. No.: B14725188
CAS No.: 5859-34-7
M. Wt: 432.6 g/mol
InChI Key: BEGBIVXWTNGTRP-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 2-benzylbutanedioate is a diester compound structurally characterized by a 2-benzyl-substituted butanedioic acid core esterified with two 2-ethylhexyl alcohol groups. These compounds are widely utilized as plasticizers, monomers, or intermediates in industrial applications, with variations in their acid moieties influencing their physicochemical properties, toxicity profiles, and regulatory statuses .

Properties

CAS No.

5859-34-7

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

bis(2-ethylhexyl) 2-benzylbutanedioate

InChI

InChI=1S/C27H44O4/c1-5-9-14-22(7-3)20-30-26(28)19-25(18-24-16-12-11-13-17-24)27(29)31-21-23(8-4)15-10-6-2/h11-13,16-17,22-23,25H,5-10,14-15,18-21H2,1-4H3

InChI Key

BEGBIVXWTNGTRP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CC(CC1=CC=CC=C1)C(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Esterification of 2-Benzylbutanedioic Acid with 2-Ethylhexanol

The most direct route involves the acid-catalyzed esterification of 2-benzylbutanedioic acid with 2-ethylhexanol. This method mirrors protocols used for bis(2-ethylhexyl) adipate and sebacate, where stoichiometric ratios and catalyst selection critically influence yield.

Reaction Conditions:

  • Molar Ratio: A 1:2.2 molar ratio of diacid to alcohol ensures complete esterification, accounting for the equilibrium limitations of esterification reactions.
  • Catalyst: Sulfuric acid (0.5–1.5% w/w) or p-toluenesulfonic acid (0.2–0.8% w/w) are effective, though metal-based catalysts like AlCl₃ with ionic liquids (e.g., 1-ethyl-3-methylimidazole fluoroform sulfonate) show enhanced selectivity.
  • Temperature: Reflux conditions (110–130°C) with azeotropic water removal (e.g., Dean-Stark apparatus) drive the reaction to completion within 6–12 hours.

Purification:

  • Post-reaction, neutralization with NaOH (20–60% w/w) removes residual acid.
  • Sequential washing (water, sodium bicarbonate, brine) and vacuum distillation (150–180°C at 1–5 mmHg) yield >95% purity.

Transesterification of Dimethyl 2-Benzylbutanedioate

For acid-sensitive substrates, transesterification of dimethyl 2-benzylbutanedioate with 2-ethylhexanol offers a viable alternative. Titanium(IV) isopropoxide (0.1–0.5 mol%) or enzymatic catalysts (e.g., lipases) facilitate this route under milder conditions (60–90°C).

Advantages:

  • Avoids direct handling of corrosive acids.
  • Enzymatic methods enable greener synthesis with reduced byproducts.

Limitations:

  • Higher catalyst costs and slower reaction kinetics (24–48 hours).

Catalytic Systems and Optimization

Lewis Acid Catalysts

AlCl₃-based composite catalysts, as detailed in CN105440072A, significantly enhance reaction rates and yields for sterically hindered esters. For this compound, a blend of AlCl₃ (0.1–5% w/w), 1-ethyl-3-methylimidazole fluoroform sulfonate (0.1–0.5% w/w), and ammonium vanadate (0.01–0.05% w/w) reduces side reactions like etherification.

Mechanistic Insight:
The ionic liquid component stabilizes the acyl intermediate, while vanadate species likely accelerate proton transfer steps. This synergy achieves yields of 88–92% in pilot-scale trials.

Enzymatic Catalysis

Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification at 70°C with 80–85% conversion. However, substrate viscosity and alcohol inhibition necessitate phase-transfer agents (e.g., tert-butanol) or solvent-free systems.

Process Parameters and Yield Optimization

Parameter Range Optimal Value Impact on Yield
Molar Ratio (Acid:Alcohol) 1:2.0–2.5 1:2.2 Maximizes esterification
Temperature (°C) 110–130 120 Balances rate vs. degradation
Catalyst Loading (% w/w) 0.2–1.5 (H₂SO₄) 0.8 Minimizes side reactions
Reaction Time (h) 6–12 8 Completes reaction without over-dehydration

Analytical Characterization

Purity Assessment:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic peaks at δ 4.05–4.15 (m, 4H, OCH₂), δ 3.65 (s, 2H, CH₂Ph), and δ 0.85–1.70 (m, 34H, aliphatic protons).
  • HPLC: Reverse-phase C18 column (acetonitrile/water 85:15) with UV detection at 254 nm confirms >98% purity.

Thermal Stability:

  • TGA analysis reveals decomposition onset at 210°C, suitable for high-temperature applications.

Industrial-Scale Considerations

Waste Management

  • HCl byproducts from acid catalysis require scrubbing with alkaline solutions.
  • Spent catalysts (e.g., AlCl₃) are regenerated via solvent extraction or thermal treatment.

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
2-Benzylbutanedioic Acid 120–150 45–50
2-Ethylhexanol 3–5 20–25
Catalysts 10–15 10–15

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-ethylhexyl) 2-benzylbutanedioate can undergo oxidation reactions, particularly at the alkyl chains. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the ester functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as hydroxide ions or amines can replace the alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) 2-benzylbutanedioate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also employed in the synthesis of various organic compounds due to its reactivity.

Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.

Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bonds can be hydrolyzed in the body, releasing active pharmaceutical ingredients in a controlled manner.

Industry: this compound is used as a lubricant additive, providing excellent lubrication properties and thermal stability. It is also used in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) 2-benzylbutanedioate involves its interaction with various molecular targets. In biological systems, esterases and lipases catalyze the hydrolysis of the ester bonds, releasing the corresponding alcohols and acids. This hydrolysis process is crucial for its applications in drug delivery and metabolic studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Primary Use Key Structural Feature
DEHP (Phthalate) 117-81-7 C24H38O4 Plasticizer Benzene-dicarboxylate core
DOTP (Terephthalate) 6422-86-2 C24H38O4 Plasticizer Para-substituted benzene core
Adipate 103-23-1 C22H38O4 Plasticizer Linear aliphatic (C6) diacid core
Fumarate N/A C20H34O4 Monomer/Plasticizer Unsaturated (trans) diacid core
2-Benzylbutanedioate N/A Not available Hypothetical 2-Benzyl-substituted succinate
  • DEHP and DOTP : Both feature aromatic cores but differ in substitution patterns (ortho vs. para), affecting polymer compatibility and volatility. DOTP is increasingly used as a DEHP alternative due to perceived safety .
  • Adipate and Fumarate : Aliphatic or unsaturated cores enhance flexibility in polymers. Fumarate’s unsaturated bond may improve crosslinking efficiency .

Toxicity and Environmental Impact

Table 2: Toxicity and Regulatory Profiles

Compound Acute Toxicity (LD50) Endocrine Disruption Environmental Persistence Regulatory Status
DEHP 30 g/kg (rat oral) Yes High (BCF: 1.0–29.7) Restricted (EU/US)
DOTP Not reported No data Limited data Under evaluation
Adipate Data unavailable Unlikely Low (inferred) Generally approved
Fumarate Low toxicity No Moderate Limited restrictions
  • DEHP : High chronic toxicity and endocrine disruption drive regulatory restrictions. Environmental studies show significant loading in sediments and biota .
  • DOTP: Limited toxicity data but considered safer due to lack of ortho-substitution .
  • Adipate/Fumarate: Lower toxicity inferred from structural analogs.

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